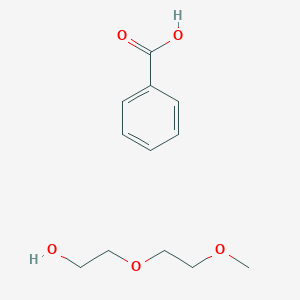
Benzoic acid--2-(2-methoxyethoxy)ethan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) is a compound that combines the properties of benzoic acid and 2-(2-methoxyethoxy)ethanol. Benzoic acid is a well-known aromatic carboxylic acid, while 2-(2-methoxyethoxy)ethanol is an industrial solvent commonly used as a fuel system icing inhibitor in jet fuels . This compound is of interest due to its unique combination of functional groups, which may impart distinct chemical and physical properties.
Preparation Methods
The synthesis of Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) can be approached through various synthetic routes. One common method involves the esterification of benzoic acid with 2-(2-methoxyethoxy)ethanol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) can undergo several types of chemical reactions:
Reduction: Reduction of the ester group can be achieved using catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of a leaving group.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, hydrogen gas with a catalyst for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) has a range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) depends on its functional groups. The benzoic acid moiety can act as an antimicrobial agent by disrupting microbial cell membranes . The 2-(2-methoxyethoxy)ethanol component can enhance solubility and facilitate the delivery of the compound to its target sites. Molecular targets may include microbial enzymes and cell wall components, leading to inhibition of growth and proliferation .
Comparison with Similar Compounds
Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) can be compared with other similar compounds, such as:
2-(2-Methoxyethoxy)ethyl benzoate: Similar in structure but with different ester linkages, affecting its reactivity and applications.
2-(2-Methoxyethoxy)ethanol: Lacks the benzoic acid moiety, making it primarily a solvent rather than an antimicrobial agent.
Benzoic acid esters: Various esters of benzoic acid with different alcohols can be compared based on their solubility, reactivity, and biological activity.
The uniqueness of Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) lies in its combination of antimicrobial and solvent properties, making it versatile for multiple applications.
Properties
CAS No. |
90335-39-0 |
|---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
benzoic acid;2-(2-methoxyethoxy)ethanol |
InChI |
InChI=1S/C7H6O2.C5H12O3/c8-7(9)6-4-2-1-3-5-6;1-7-4-5-8-3-2-6/h1-5H,(H,8,9);6H,2-5H2,1H3 |
InChI Key |
BXUWUBIMEVDRAP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















